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Introduction
O-Methyl Eribulin (O-Me Eribulin) is a synthetic analog of Eribulin, a potent microtubule-

targeting agent used in the treatment of certain cancers. As a derivative, O-Me Eribulin is of

significant interest for its potential role in the development of antibody-drug conjugates (ADCs)

and other targeted cancer therapies. This technical guide provides an in-depth overview of the

core physicochemical properties of O-Me Eribulin, alongside the known cellular signaling

pathways affected by its parent compound, Eribulin. Due to the limited availability of specific

experimental data for O-Me Eribulin, this guide also incorporates relevant data from Eribulin

and its commercially available salt, Eribulin Mesylate, to provide a comprehensive

understanding.

Physicochemical Properties
The physicochemical characteristics of a drug molecule are critical determinants of its

absorption, distribution, metabolism, and excretion (ADME) properties, as well as its

formulation and stability.
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Quantitative data for O-Me Eribulin is limited. The following table summarizes the available

information.

Property Value Source

Molecular Formula C41H61NO11 MedChemExpress[1]

Molecular Weight 743.92 g/mol MedChemExpress[1]

Density (Predicted)
1.265 ± 0.10 g/cm³ (at 25°C,

760 Torr)
ChemicalBook[2]

pKa (Predicted) 8.461 ± 0.10 ChemicalBook[2]

Eribulin and Eribulin Mesylate
For comparative purposes and to provide a broader context, the physicochemical properties of

Eribulin and Eribulin Mesylate are presented below. Eribulin Mesylate is the salt form of Eribulin

used in the commercial formulation Halaven®.
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Property Eribulin Eribulin Mesylate Source

Molecular Formula C40H59NO11 C41H63NO14S
PubChem[3],

PubChem[4]

Molecular Weight 729.9 g/mol 826.0 g/mol
PubChem[3],

PubChem[4]

logP (Predicted) 1.26 - 2.31 - DrugBank Online[5]

pKa (Strongest Basic,

Predicted)
9.56 - DrugBank Online[5]

Water Solubility

(Predicted)
0.0798 mg/mL Freely soluble

DrugBank Online[5],

accessdata.fda.gov[6]

Solubility -

Freely soluble in

water, methanol,

ethanol, 1-octanol,

benzyl alcohol,

dimethylsulfoxide, N-

methylpyrrolidone,

dichloromethane and

ethyl acetate. Soluble

in acetone, sparingly

soluble in acetonitrile,

and practically

insoluble in tert-butyl

methyl ether, n-

heptane and n-

pentane.

accessdata.fda.gov[6]

Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties of O-Me
Eribulin are not readily available in the public domain. However, a validated method for

assessing the physicochemical stability of Eribulin Mesylate solutions provides a relevant

experimental framework.
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Physicochemical Stability Assessment of Eribulin
Mesylate Solutions
This protocol is adapted from a study on the stability of commercially available Eribulin

Mesylate injection solutions.

Objective: To determine the physicochemical stability of Eribulin Mesylate solutions under

various storage conditions.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with

Ultraviolet (UV) detection.

Experimental Workflow:

Preparation of Eribulin Mesylate Solutions
(e.g., in 0.9% NaCl)

Storage of Solutions
(Room Temperature & Refrigerated)

Sample Withdrawal at Predetermined Time Points
(e.g., Day 0, 1, 3, 7, 14, 21, 28)

Analysis of Samples

RP-HPLC with UV Detection
(λ = 200 nm)

Quantitative Analysis

Physical Inspection

Physical Stability

pH Measurement Visual Inspection for Precipitation & Color Change
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Figure 1: Workflow for Physicochemical Stability Testing.

Detailed Steps:

Preparation of Test Solutions: Triplicate test solutions of Eribulin Mesylate are prepared at

different concentrations in a suitable vehicle (e.g., 0.9% sodium chloride solution) and stored

in appropriate containers (e.g., polypropylene syringes or polyethylene bags).

Storage Conditions: The prepared solutions are stored under controlled conditions, typically

protected from light at both room temperature (25°C) and under refrigeration (2-8°C).

Sampling: Aliquots of the solutions are withdrawn at specified time intervals (e.g., day 0, 1, 3,

5, 7, 14, 21, and 28).

Physical Stability Assessment:

pH Measurement: The pH of the solutions is measured at regular intervals (e.g., once a

week).

Visual Inspection: Solutions are visually inspected for any signs of precipitation or color

change.

Chemical Stability Assessment (RP-HPLC):

A stability-indicating RP-HPLC method with UV detection (at 200 nm) is used to quantify

the concentration of Eribulin Mesylate in the samples.

The percentage of the initial concentration remaining at each time point is calculated.

Expected Outcome: This protocol allows for the determination of the shelf-life and appropriate

storage conditions for Eribulin Mesylate solutions by assessing the change in concentration

and physical appearance over time.[7]

Signaling Pathways and Mechanism of Action
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Eribulin, the parent compound of O-Me Eribulin, exerts its anticancer effects primarily through

the inhibition of microtubule dynamics. This action leads to cell cycle arrest and apoptosis.

Beyond this primary mechanism, Eribulin has been shown to modulate several other critical

signaling pathways involved in tumor progression and metastasis.

Primary Mechanism: Microtubule Inhibition
Eribulin binds to the plus ends of microtubules, suppressing microtubule growth without

affecting the shortening phase. This leads to the sequestration of tubulin into nonproductive

aggregates, disruption of mitotic spindles, a G2/M cell-cycle block, and ultimately, apoptotic cell

death after prolonged mitotic blockage.[8]

Modulation of Key Signaling Pathways
Eribulin's impact extends beyond direct microtubule inhibition, influencing the tumor

microenvironment and metastatic potential through the modulation of various signaling

pathways.
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Figure 2: Eribulin's Mechanism of Action and Affected Signaling Pathways.

VEGF, Wnt, Notch, and Ephrin Signaling: Mechanistic studies have demonstrated that

Eribulin can decrease the expression of genes associated with angiogenesis, including those

involved in the Vascular Endothelial Growth Factor (VEGF), Wnt, Notch, and ephrin signaling

pathways. This leads to a reduction in tumor-associated angiogenesis and can remodel the

tumor vasculature, potentially alleviating hypoxia.[9]
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PI3K/AKT/mTOR Pathway: Eribulin has been shown to potently decrease the

phosphorylation of AKT, a key component of the PI3K/AKT/mTOR pathway. This pathway is

crucial for cell survival and proliferation, and its inhibition by Eribulin contributes to the drug's

anti-tumor activity.[10]

STAT3 Signaling: Eribulin treatment has been observed to decrease the levels of total and

phosphorylated STAT3. The STAT3 pathway is involved in promoting cancer cell proliferation

and survival.[9]

Conclusion
O-Me Eribulin is a promising derivative of Eribulin with potential applications in targeted cancer

therapy. While specific experimental data on its physicochemical properties are still emerging,

the available information, supplemented by data from its parent compound Eribulin and its

mesylate salt, provides a solid foundation for further research and development. Understanding

the core physicochemical characteristics is paramount for formulation and delivery, while

knowledge of its impact on cellular signaling pathways is crucial for elucidating its mechanism

of action and identifying potential therapeutic combinations. The information presented in this

guide serves as a valuable resource for scientists and researchers dedicated to advancing

cancer treatment through the development of innovative drug candidates like O-Me Eribulin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. Eribulin | C40H59NO11 | CID 11354606 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. Effect of Eribulin on Angiogenesis and the Expression of Endothelial Adhesion Molecules -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. accessdata.fda.gov [accessdata.fda.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6770784/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4812567/
https://www.benchchem.com/product/b15607085?utm_src=pdf-body
https://www.benchchem.com/product/b15607085?utm_src=pdf-body
https://www.benchchem.com/product/b15607085?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Molecular-structure-of-eribulin_fig2_51872420
https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_317488226
https://pubchem.ncbi.nlm.nih.gov/compound/Eribulin
https://pubmed.ncbi.nlm.nih.gov/35641280/
https://pubmed.ncbi.nlm.nih.gov/35641280/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2010/201532orig1s000chemr.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. go.drugbank.com [go.drugbank.com]

7. researchgate.net [researchgate.net]

8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

9. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC
[pmc.ncbi.nlm.nih.gov]

10. Eribulin Synergistically Increases Anti-Tumor Activity of an mTOR Inhibitor by Inhibiting
pAKT/pS6K/pS6 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [O-Me Eribulin: A Comprehensive Technical Guide on
Physicochemical Properties and Cellular Impact]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15607085#o-me-eribulin-
physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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